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molecular formula C4H11KO4P B3053462 Potassium diethyl phosphate CAS No. 53971-30-5

Potassium diethyl phosphate

Cat. No. B3053462
M. Wt: 193.20 g/mol
InChI Key: NTUUDNDNGVYHCB-UHFFFAOYSA-N
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Patent
US04723016

Procedure details

The procedure of Example 1 was followed except that triethylphosphate (3.4 mL, 20 mmol) was added by syringe to a slurry of potassium trimethylsilanolate (2.56 g, 20 mmol) in dry tetrahydrofuran (50 mL), and a 2 h reaction time at room temperature was used, followed by 40 h of heating at reflux. Potassium diethylphosphate (3.55 g, 92% yield) was isolated as a white solid: 1H NMR (D2O, DSS) δ 1.1 (t, J=6.9 Hz, 6H), 3.75 (q, J=6.9 Hz, 4H). Anal. Calcd. for C4H10KO4P: C, 25.00; H, 5.24; K, 20.34. Found: C, 25.83, 25.88; H, 5.40, 5.29; K, 20.37, 20.10.
Name
triethylphosphate
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
2.56 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Potassium diethylphosphate
Yield
92%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][P:4]([O:9]CC)([O:6][CH2:7][CH3:8])=[O:5])[CH3:2].C[Si](C)(C)[O-].[K+:17]>O1CCCC1>[CH2:1]([O:3][P:4]([O-:9])([O:6][CH2:7][CH3:8])=[O:5])[CH3:2].[K+:17] |f:1.2,4.5|

Inputs

Step One
Name
triethylphosphate
Quantity
3.4 mL
Type
reactant
Smiles
C(C)OP(=O)(OCC)OCC
Step Two
Name
potassium trimethylsilanolate
Quantity
2.56 g
Type
reactant
Smiles
C[Si]([O-])(C)C.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a 2 h reaction time at room temperature
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
of heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux

Outcomes

Product
Details
Reaction Time
40 h
Name
Potassium diethylphosphate
Type
product
Smiles
C(C)OP(=O)(OCC)[O-].[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 3.55 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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